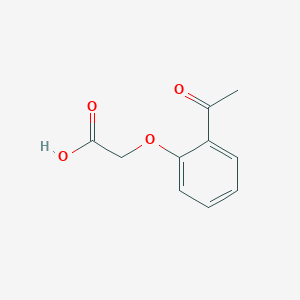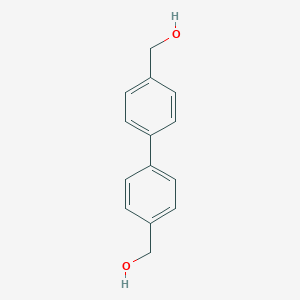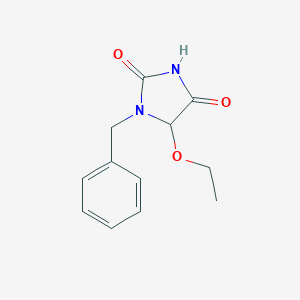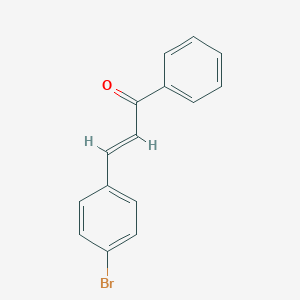
4-Bromochalcone
Vue d'ensemble
Description
4-Bromochalcone is a chemical compound with the molecular formula C15H11BrO . It has an average mass of 287.151 Da and a monoisotopic mass of 285.999329 Da . It is also known by other names such as 3-(4-Bromophenyl)-1-phenyl-2-propen-1-one .
Synthesis Analysis
The synthesis of this compound can be achieved through a solvent-free aldol condensation reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative (such as 4-bromobenzaldehyde) for ten minutes using a mortar and pestle . The resulting chalcone is then isolated by suction filtration after washing with water .Molecular Structure Analysis
The molecular structure of this compound consists of two aryl groups (A- and B-rings) linked by an open-chain, three-carbon unit α,β-unsaturated carbonyl system .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include the solvent-free aldol condensation reactions . The position of the bromine atom has a crucial influence on the degree of substrate conversion by the tested yeast strains .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 79.6±13.0 °C .Applications De Recherche Scientifique
Applications médicales : Gestion du diabète
La 4-Bromochalcone, en tant que dérivé des chalcones, peut avoir des cibles thérapeutiques potentielles pour la gestion du diabète. Les chalcones ont été étudiées pour leurs perspectives structurelles et pharmacologiques en relation avec le diabète .
Propriétés antioxydantes
Les chalcones, y compris la this compound, sont connues pour posséder de bonnes propriétés antioxydantes. Ces propriétés sont importantes dans la conception de molécules ayant de meilleurs profils antioxydants et pourraient conduire au développement d'agents anti-inflammatoires plus sûrs .
Propriétés anti-inflammatoires
Les chalcones ont été reconnues pour leurs effets anti-inflammatoires. La this compound pourrait être étudiée pour son efficacité dans la réduction de l'inflammation et des affections connexes .
Activité anticancéreuse
La recherche a indiqué que les chalcones présentent des propriétés anticancéreuses. La this compound peut contribuer au développement de thérapies anticancéreuses grâce à son activité biologique .
Applications antibactériennes
Les propriétés antibactériennes des chalcones en font des candidats pour des applications cliniques contre les infections bactériennes. La this compound pourrait faire partie de ce domaine de recherche .
Agents neuroprotecteurs
Les chalcones ont été identifiées comme des agents neuroprotecteurs potentiels. La this compound pourrait être explorée pour sa capacité à protéger les cellules nerveuses contre les dommages ou la dégénérescence .
Effets hépatoprotecteurs
Les chalcones ayant montré des effets hépatoprotecteurs, la this compound pourrait être étudiée pour son potentiel à prévenir les dommages au foie .
Synthèse et applications chimiques
Les méthodes de synthèse de la this compound, telles que les méthodes conventionnelles et assistées par micro-ondes, mettent en évidence ses applications chimiques dans la création de protocoles et de catalyseurs efficaces pour diverses réactions .
Pour plus de détails sur chaque application, des recherches et des études supplémentaires seraient nécessaires.
Safety and Hazards
While specific safety and hazard information for 4-Bromochalcone is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Orientations Futures
The future directions for 4-Bromochalcone research could involve exploring its potential as a precursor of sweet substances . Additionally, further studies could focus on the development of green chemistry principles, such as minimizing waste production and increasing atom economy in the synthesis of this compound .
Mécanisme D'action
Target of Action
4-Bromochalcone is a type of chalcone, a class of compounds known for their diverse biological activities Chalcones are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, oxidative stress, and cancer .
Mode of Action
For instance, they can inhibit enzymes, modulate receptor activity, and scavenge free radicals . The α,β-unsaturated carbonyl system in chalcones is biologically active, enabling them to undergo electron transfer reactions .
Biochemical Pathways
Chalcones, including this compound, are known to affect several biochemical pathways. They are involved in the flavonoid/isoflavonoid biosynthesis pathway and serve as intermediates to the flavonoid family of natural products . They are also known to possess strong antioxidant properties, making them potential candidates against reactive oxygen species .
Pharmacokinetics
The pharmacokinetic properties of chalcones can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
This compound, like other chalcones, is known to exhibit antioxidant and anti-inflammatory properties . It has been shown to have improved antioxidant profiles compared to the unsubstituted parent compound . The para derivative of this compound exhibits the highest activity among these regioisomers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound is sensitive to excess temperatures . Additionally, the synthesis of this compound can be performed at room temperature, highlighting its stability under ambient conditions .
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1774-66-9, 22966-09-2 | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 4-Bromochalcone and how is it characterized?
A1: this compound ((E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol. [] Its structure has been determined by X-ray crystallography, revealing a non-centrosymmetric structure with a torsion angle of -16° in the central group and a dihedral angle of 48.4° between the two phenyl rings. [] The conjugated system of the molecule is perturbed. [] Spectroscopic methods like infrared, 1H- and 13C-nuclear magnetic resonance, and mass spectroscopy have also been used to confirm its structure. []
Q2: How does the position of the bromine atom in bromochalcones affect their biotransformation by yeast?
A2: Research indicates that the position of the bromine atom in 2'-hydroxybromochalcones significantly influences the ability of various yeast strains to biotransform them. [] This suggests that even small structural changes can impact the substrate specificity of these microorganisms.
Q3: Can this compound be synthesized using different methods, and if so, how do they compare?
A3: Yes, this compound can be synthesized through both conventional and microwave irradiation methods. [] Both methods utilize 4-Bromoacetophenone and benzaldehyde as starting materials in alkaline conditions. [] While the conventional method involves stirring the reaction mixture at room temperature, the microwave irradiation method utilizes a power of 140 watts. [] The study found that both methods resulted in good yields, but the microwave irradiation method significantly reduced the reaction time. []
Q4: Are there any applications of this compound in material science?
A4: Research suggests that this compound exhibits potential for nonlinear optical (NLO) applications. [] Comb-like copolymers incorporating this compound units exhibit molecular mobility, allowing for the alignment of chromophores, which is crucial for second-order NLO properties. [] This opens possibilities for the development of advanced optical materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

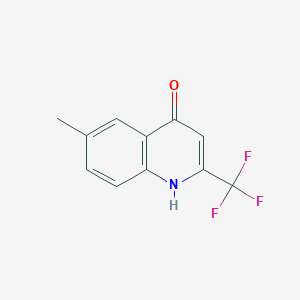

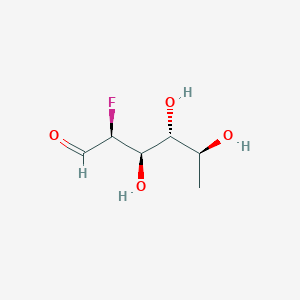
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

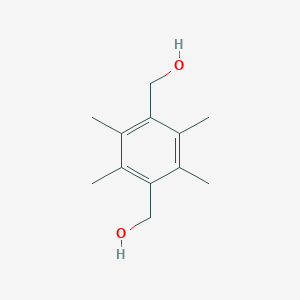
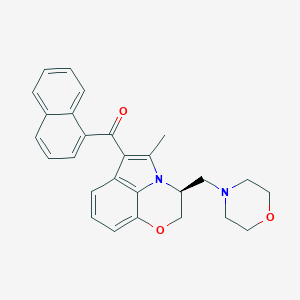
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)

